4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is to first introduce the allylthioureido group to the phenyl ring, followed by the addition of the amino and hydroxypropyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: : The thioureido group can be reduced to form a thiourea derivative.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: : Formation of 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-carboxypropyl)amino)-4-oxobutanoic acid.
Reduction: : Formation of 4-((3-(3-Allylthiourea)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid.
Substitution: : Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : Its unique properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be identified through detailed research.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of functional groups. Similar compounds might include other thiourea derivatives or compounds with similar amino and hydroxypropyl groups. the exact structure and properties of these compounds would differ, leading to different applications and mechanisms of action.
List of Similar Compounds
4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid
4-((3-(3-Allylthioureido)phenyl)amino)-2-(propylamino)-4-oxobutanoic acid
4-((3-(3-Allylthioureido)phenyl)amino)-2-(ethylamino)-4-oxobutanoic acid
Biological Activity
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an allylthiourea moiety and an oxobutanoic acid framework. The molecular formula is C16H22N4O3S, with a molecular weight of approximately 366.44 g/mol. The presence of functional groups such as amino and hydroxypropyl enhances its solubility and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Anti-inflammatory Activity : Research indicates that compounds similar in structure exhibit significant anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant capabilities, which could help mitigate oxidative stress in cells .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes related to metabolic pathways, though specific targets remain to be fully elucidated.
In Vitro Studies
In vitro studies have demonstrated that derivatives of oxobutanoic acids exhibit notable biological activities. For instance, compounds with similar structural features have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of related compounds. These studies often reveal significant reductions in inflammatory markers and improved outcomes in models of chronic inflammation .
Case Studies
Discussion
The biological activity of this compound suggests a multifaceted role in modulating inflammatory responses and possibly protecting against oxidative damage. While promising results have been obtained from preliminary studies, further research is necessary to confirm these activities and elucidate the underlying mechanisms.
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-2-7-19-17(26)21-13-6-3-5-12(10-13)20-15(23)11-14(16(24)25)18-8-4-9-22/h2-3,5-6,10,14,18,22H,1,4,7-9,11H2,(H,20,23)(H,24,25)(H2,19,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVASMCUYPVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.